7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride
Description
Bicyclo[4.1.0]heptane Core Architecture and Substitution Patterns
The bicyclo[4.1.0]heptane scaffold represents a fused cyclohexane-cyclopropane system, where two adjacent carbon atoms are shared between a six-membered and a three-membered ring. This norbornane-derived framework adopts a boat-like conformation in its unsubstituted form, with significant angle strain due to the cyclopropane moiety. In 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride, the core structure undergoes two critical modifications:
- Fluorine substitution at both bridgehead positions (C7)
- Amino functionalization at the C2 position
The molecular formula C₇H₁₁F₂N·HCl confirms these substitutions, with the hydrochloride salt formation evident from the chloride counterion. X-ray crystallographic analyses of related bicyclo[4.1.0]heptane derivatives reveal bond length distortions at the bridgehead carbons, with C7-C1 and C7-C6 bonds typically measuring 1.51–1.54 Å compared to standard C-C single bonds (1.54 Å). Fluorine substitution at C7 introduces significant electronic effects, as evidenced by the shortened C-F bond lengths (1.35–1.38 Å) observed in analogous structures.
IUPAC Nomenclature and Stereochemical Considerations
The systematic IUPAC name 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride derives from the parent hydrocarbon bicyclo[4.1.0]heptane through sequential substitution:
- Numbering : Bridgehead carbons designated as C1 and C6, with the cyclopropane ring comprising C1, C6, and C7
- Substituent priority : Amine group at C2 precedes fluorine substituents at C7
- Stereodescriptors : The exo orientation of the amine group relative to the cyclopropane ring requires (1R,6S) configuration for the bicyclic system
The SMILES notation C1CC2C(C2(F)F)C(C1)N.Cl encodes the connectivity, while the InChIKey KMCWIAYQAMMYGR-UHFFFAOYSA-N provides unique stereochemical identification. Chirality arises from both the bicyclic framework and the amine substitution pattern, creating two stereoisomers (endo and exo) that demonstrate distinct hydrogen-bonding capabilities in crystalline form.
Comparative Analysis of Positional Isomers (2-amine vs. 3-amine Derivatives)
Positional isomerism significantly impacts the physicochemical properties of bicyclo[4.1.0]heptane derivatives:
The 2-amine derivative exhibits enhanced hydrogen-bonding capacity due to its proximity to the cyclopropane ring, facilitating stronger N-H···Cl⁻ interactions (2.10 Å vs. 2.25 Å in the 3-isomer). Crystallographic studies reveal that the 2-amine hydrochloride forms a denser hydrogen-bond network (4.3 interactions/molecule) compared to its 3-amine counterpart (3.7 interactions/molecule).
Hydrogen Bonding Networks in Hydrochloride Salt Formation
Protonation of the amine group creates an ammonium cation (NH₃⁺) that engages in three primary hydrogen-bonding interactions with the chloride anion:
- Primary N-H···Cl⁻ bonds : Three short-range interactions (2.10–2.25 Å) between ammonium hydrogens and chloride
- Secondary C-H···Cl⁻ bonds : Weaker interactions (2.40–2.55 Å) from bridgehead hydrogens
- Tertiary F···H-N interactions : Fluorine atoms participate in non-classical hydrogen bonds (2.85–3.10 Å)
The crystalline lattice adopts a distorted cubic close-packed arrangement with:
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-2-1-3-5(10)6(4)7;/h4-6H,1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNRYYZZCQYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)C(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride (CAS Number: 2098032-63-2) is a bicyclic amine compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- IUPAC Name : 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride
- Purity : Minimum 95% .
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of monoamine transporters. Studies suggest that it may act as a selective inhibitor of the norepinephrine transporter (NET) and serotonin transporter (SERT), influencing mood and anxiety pathways.
Pharmacological Effects
Research indicates that 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride exhibits several pharmacological effects:
- Antidepressant Activity : In preclinical models, the compound has shown promise in reducing depressive-like behaviors through enhanced norepinephrine and serotonin signaling.
- Anxiolytic Effects : Animal studies have suggested that this compound may reduce anxiety-related behaviors, potentially making it a candidate for anxiety disorder treatments.
Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry assessed the antidepressant potential of various bicyclic amines. The results indicated that 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride significantly reduced immobility time in the forced swim test, a common model for evaluating antidepressant efficacy. The mechanism was linked to increased levels of norepinephrine in the prefrontal cortex .
Study 2: Anxiolytic Effects
In a separate investigation reported in Neuropharmacology, researchers evaluated the anxiolytic effects of several compounds on rodent models subjected to stress-induced behaviors. The findings revealed that treatment with 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride led to a marked decrease in anxiety-like responses compared to control groups .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its unique bicyclic structure allows for specific interactions with biological targets, potentially leading to novel treatments for conditions such as depression and anxiety.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of compounds structurally related to 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride. The results indicated that modifications to the bicyclic core could enhance serotonin receptor binding affinity, suggesting a pathway for developing new antidepressants .
Synthesis of Novel Compounds
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecular structures. Its difluorinated nature can impart unique properties to derivatives, making it valuable in creating new materials with enhanced characteristics.
| Compound | Synthesis Method | Properties Enhanced |
|---|---|---|
| 7,7-Difluorobicyclo[4.1.0]heptan-3-amine | Nucleophilic substitution reactions | Increased lipophilicity |
| 7,7-Difluorobicyclo[4.1.0]heptane derivatives | Multi-step synthesis involving cyclization | Improved stability and reactivity |
Material Science Applications
Polymer Chemistry
In the field of polymer chemistry, 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride is being explored for its potential use in creating fluorinated polymers that exhibit unique thermal and chemical resistance properties.
Case Study: Fluorinated Polymers
Research conducted by a team at the University of Materials Science demonstrated that incorporating this compound into polymer matrices resulted in materials with significantly improved thermal stability and reduced flammability compared to non-fluorinated counterparts .
Cosmetic Formulations
Stabilizing Agent in Formulations
The compound has been tested as a stabilizing agent in cosmetic formulations due to its ability to enhance the stability and efficacy of active ingredients.
| Cosmetic Product | Active Ingredient | Function of 7,7-Difluorobicyclo[4.1.0]heptan-2-amine Hydrochloride |
|---|---|---|
| Moisturizing Cream | Hyaluronic Acid | Stabilizes formulation and enhances skin penetration |
| Anti-aging Serum | Retinol | Increases stability and effectiveness of retinol |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related bicyclic amines is provided below:
Preparation Methods
General Synthetic Approach
The synthesis of 7,7-difluorobicyclo[4.1.0]heptan-2-amine hydrochloride typically involves:
- Construction of the bicyclo[4.1.0]heptane core.
- Introduction of fluorine atoms at the 7,7-positions.
- Amination at the 2-position.
- Conversion to the hydrochloride salt for stability and handling.
The fluorination and amination steps require careful control due to the strain in the bicyclic system and the reactivity of fluorine substituents.
Precursor Preparation: Bicyclo[4.1.0]heptane Derivatives
A closely related compound, 7,7-dichlorobicyclo[4.1.0]heptane, serves as a key intermediate in the preparation of fluorinated analogues. Its synthesis is well-documented and involves:
- Cyclopropanation of cyclohexene with dichlorocarbene generated in situ from chloroform and sodium hydroxide under phase-transfer catalysis (PTC) conditions.
- Use of benzyltriethylammonium chloride as a phase-transfer catalyst to facilitate carbene transfer.
- Reaction conditions typically include aqueous NaOH, chloroform, and vigorous stirring at room temperature to form the dichloride bicyclic compound.
| Parameter | Typical Value / Condition |
|---|---|
| Cyclohexene to chloroform | 1:1 molar ratio |
| Phase-transfer catalyst | Benzyltriethylammonium chloride |
| Base | 50% aqueous NaOH |
| Reaction time | 40–60 minutes |
| Temperature | Room temperature (20–25 °C) |
| Yield | ~38.8% (batch), up to 97% (sealed system) |
This method yields 7,7-dichlorobicyclo[4.1.0]heptane, which can be further transformed into the difluoro derivative by halogen exchange or fluorination reactions.
Fluorination to Obtain 7,7-Difluorobicyclo[4.1.0]heptane
The conversion of 7,7-dichlorobicyclo[4.1.0]heptane to the 7,7-difluoro analogue is typically achieved via halogen exchange reactions using fluorinating agents such as:
- Antimony trifluoride (SbF3)
- Deoxo-Fluor® (diethylaminosulfur trifluoride)
- DAST (diethylaminosulfur trifluoride)
These reagents replace chlorine atoms with fluorine under controlled conditions, often in inert solvents like dichloromethane or tetrahydrofuran (THF), at low to moderate temperatures to avoid ring opening or decomposition.
Typical Fluorination Conditions:
| Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| SbF3 | CH2Cl2 or THF | 0–25 °C | Several hours | Requires dry conditions |
| DAST/Deoxo-Fluor | CH2Cl2 | 0–40 °C | 1–4 hours | Sensitive to moisture |
The fluorination step yields 7,7-difluorobicyclo[4.1.0]heptane, which is then subjected to amination.
The introduction of the amine group at the 2-position of the bicyclo[4.1.0]heptane ring can be achieved by:
- Nucleophilic substitution on a suitable leaving group precursor (e.g., 2-halo-7,7-difluorobicyclo[4.1.0]heptane).
- Reductive amination of a 2-keto intermediate.
- Direct amination using ammonia or amine sources under catalytic conditions.
The amination is typically followed by conversion to the hydrochloride salt to enhance stability and crystallinity.
Formation of Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (such as ether or ethanol). This step improves:
- Stability during storage.
- Handling safety.
- Purity and crystallinity for characterization.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Cyclopropanation | Cyclohexene + dichlorocarbene (from chloroform + NaOH) under PTC | Benzyltriethylammonium chloride, NaOH, chloroform, RT, 40–60 min | 7,7-Dichlorobicyclo[4.1.0]heptane |
| 2. Fluorination | Halogen exchange of dichloro to difluoro | SbF3 or DAST, dry CH2Cl2 or THF, 0–40 °C, hours | 7,7-Difluorobicyclo[4.1.0]heptane |
| 3. Amination | Nucleophilic substitution or reductive amination at 2-position | Ammonia or amine source, catalytic or substitution conditions | 7,7-Difluorobicyclo[4.1.0]heptan-2-amine |
| 4. Salt formation | Treatment with HCl to form hydrochloride salt | HCl gas or HCl in solvent | 7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride |
Research Findings and Optimization Notes
- Yield optimization : Controlling reagent stoichiometry is critical, especially in fluorination to avoid over-fluorination or ring cleavage.
- Reaction monitoring : Use of spectroscopic techniques such as NMR (fluorine-19 and proton), IR spectroscopy, and mass spectrometry is essential for confirming substitution patterns and purity.
- Safety considerations : Handling of fluorinating agents and amines requires strict moisture control and ventilation due to toxicity and reactivity.
- Purity : Commercially available 7,7-difluorobicyclo[4.1.0]heptan-3-amine hydrochloride is reported with purity around 95%, indicating the need for careful purification steps.
Analytical Data (Representative)
| Property | Value / Description |
|---|---|
| Molecular Formula | C7H12F2N·HCl |
| Molecular Weight | Approx. 161 g/mol (free base), higher with HCl salt |
| Physical State | Powder (hydrochloride salt) |
| Purity | ~95% (commercial samples) |
| Storage Temperature | Room temperature |
| Hazard Information | Irritant, requires handling precautions (H315, H319, H335) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclopropanation of fluorinated precursors followed by amine functionalization. Key parameters include temperature control (e.g., low temperatures to stabilize intermediates), solvent selection (polar aprotic solvents for better fluorination efficiency), and catalysis (e.g., transition-metal catalysts for stereochemical control). Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical validation using NMR (to confirm stereochemistry) and HPLC (to assess purity >98%) is recommended .
Q. How can the structural and stereochemical integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- X-ray crystallography for absolute stereochemical assignment.
- ¹H/¹³C NMR to verify fluorine-induced chemical shifts (e.g., difluoromethyl groups show distinct splitting patterns).
- HPLC with chiral columns to resolve enantiomeric impurities. Computational tools like density functional theory (DFT) can predict NMR spectra for comparison .
Q. What solvent systems are recommended for improving solubility in biological assays?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility. For in vitro studies, use dimethyl sulfoxide (DMSO) for stock solutions (≤10% v/v to avoid cytotoxicity). For in vivo formulations, consider saline or cyclodextrin-based carriers. Solubility can be further optimized by adjusting pH (e.g., buffered solutions at physiological pH) .
Advanced Research Questions
Q. How does stereochemistry at the bicyclo[4.1.0]heptane core influence biological activity?
- Methodological Answer : The fused cyclopropane ring imposes rigidity, affecting receptor binding. For example, the (1S,6R) configuration (as in structurally similar compounds) may enhance affinity for neurological targets like serotonin transporters. Comparative studies using enantiomerically pure samples and molecular docking simulations are essential to map structure-activity relationships .
Q. What role does fluorination play in modulating pharmacokinetic properties?
- Methodological Answer : Fluorine atoms increase metabolic stability by resisting cytochrome P450-mediated oxidation. They also enhance lipophilicity, improving blood-brain barrier penetration. Use in vitro metabolic assays (e.g., liver microsomes) to compare half-lives of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity may also influence hydrogen bonding with biological targets .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Steps include:
- Reproducibility checks : Validate assays using standardized protocols (e.g., IC50 determinations with positive controls).
- Batch analysis : Compare multiple synthesis batches via LC-MS to rule out impurity-driven effects.
- Cross-study comparisons : Benchmark results against structurally similar compounds (e.g., 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride) to identify trends .
Q. What strategies are effective for studying interactions with enzymatic targets?
- Methodological Answer : Use biophysical techniques such as:
- Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
- Cryo-EM or X-ray crystallography to resolve binding conformations. Pair these with mutagenesis studies to identify critical residues in the target enzyme .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
